![molecular formula C15H12O3 B1621519 (4'-Formyl-biphenyl-4-yl)-acetic acid CAS No. 669713-90-0](/img/structure/B1621519.png)
(4'-Formyl-biphenyl-4-yl)-acetic acid
Overview
Description
“(4’-Formyl-biphenyl-4-yl)-acetic acid” is a chemical compound that has been mentioned in the context of the synthesis of high-quality sp2-carbon i-COFs . It’s used in the Knoevenagel reaction with N-ethyl-2,4,6-trimethylpyridinium halide .
Synthesis Analysis
The synthesis of this compound has been addressed in the context of creating a high-quality sp2-carbon i-COFs . The Knoevenagel reaction of N-ethyl-2,4,6-trimethylpyridinium halide with 1,3,5-tris-(4′-formyl-biphenyl-4-yl)triazine was used .Chemical Reactions Analysis
The compound has been used in the Knoevenagel reaction to synthesize a high-quality sp2-carbon i-COFs . The resultant i-COFs were positively charged by the pyridine quaternary ammonium salts .Scientific Research Applications
Synthesis of Porous Polyelectrolyte Frameworks (i-POPs)
(4’-Formyl-biphenyl-4-yl)-acetic acid: is instrumental in the synthesis of porous polyelectrolyte frameworks (i-POPs) . These frameworks are characterized by high surface areas, robust skeletons, tunable pores, and adjustable functionality. They serve as a platform for developing advanced organic materials. The compound’s ability to undergo post-ionization makes it valuable for creating i-POPs with specific charged functional groups, leading to applications in adsorption, separation, catalysis, sensing, ion conduction, and biomedical fields .
Building Blocks for Covalent Organic Frameworks (COFs)
This compound acts as a building block for covalent organic frameworks (COFs) . COFs are a class of porous materials that feature low-weight elements and strong covalent linkages. The symmetrical chemical structure of (4’-Formyl-biphenyl-4-yl)-acetic acid allows for its utilization in COFs, enhancing their properties and expanding their range of applications, particularly in gas adsorption, molecular separation, catalysis, and energy storage .
Optoelectronic Device Components
The electrochemical properties of (4’-Formyl-biphenyl-4-yl)-acetic acid derivatives make them suitable for use in optoelectronic devices . These include applications in Dye-Sensitized Solar Cells (DSSCs) and light-emitting diodes (LEDs) . The compound’s structure facilitates the design of photoactive molecules capable of self-assembling and interacting covalently with other building blocks, which is crucial for the development of novel COFs with great absorption properties and optoelectronic applications .
Photocatalytic Applications
Photocatalysis: is another significant application area. The compound can be incorporated into COF photocatalysts used in various photoredox catalysts. These applications span from photocatalytic water splitting and CO2 reduction to organic transformations and environmental pollutant degradation . The integration of (4’-Formyl-biphenyl-4-yl)-acetic acid into these frameworks can enhance their efficiency and stability .
Future Directions
The future directions of research involving “(4’-Formyl-biphenyl-4-yl)-acetic acid” could involve further exploration of its use in the synthesis of i-COFs and their applications . The interplay between surface chemistry, ionic interaction, and pore confinement that cooperatively promote the performance of i-POPs could be a focus of future research .
properties
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMIPHUAHCGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374692 | |
Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Formyl-biphenyl-4-yl)-acetic acid | |
CAS RN |
669713-90-0 | |
Record name | (4'-Formyl-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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